3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1946818-52-5
VCID: VC6914497
InChI: InChI=1S/C8H10F2N2O2/c1-5-4-6(8(9)10)11-12(5)3-2-7(13)14/h4,8H,2-3H2,1H3,(H,13,14)
SMILES: CC1=CC(=NN1CCC(=O)O)C(F)F
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.177

3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

CAS No.: 1946818-52-5

Cat. No.: VC6914497

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.177

* For research use only. Not for human or veterinary use.

3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid - 1946818-52-5

Specification

CAS No. 1946818-52-5
Molecular Formula C8H10F2N2O2
Molecular Weight 204.177
IUPAC Name 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C8H10F2N2O2/c1-5-4-6(8(9)10)11-12(5)3-2-7(13)14/h4,8H,2-3H2,1H3,(H,13,14)
Standard InChI Key IVTNQNUGMWSTFZ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCC(=O)O)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is C₈H₁₀F₂N₂O₂, derived by replacing the trifluoromethyl group in the analog 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (C₈H₉F₃N₂O₂) with a difluoromethyl substituent. The molecular weight is 216.17 g/mol, calculated using atomic masses (C:12.01, H:1.01, F:19.00, N:14.01, O:16.00).

Structural Characteristics

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents:

    • 3-position: Difluoromethyl (-CF₂H) group, introducing electronegativity and hydrogen-bonding potential.

    • 5-position: Methyl (-CH₃) group, enhancing lipophilicity.

    • 1-position: Propanoic acid (-CH₂CH₂COOH) chain, contributing acidity (pKa ≈ 4.2–4.5) .

Table 1: Comparative Structural Data of Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acidNot AssignedC₈H₁₀F₂N₂O₂216.17
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 925606-77-5C₈H₉F₃N₂O₂222.16
3-[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid 1946818-67-2C₈H₉ClF₂N₂O₂238.62

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by functionalization. For example:

  • Pyrazole Ring Formation: Reaction of 1,3-diketones with hydrazine hydrate under acidic conditions yields the pyrazole core .

  • Difluoromethylation: Introducing -CF₂H via halogen exchange (e.g., Cl → F using HF or KF) .

  • Propanoic Acid Attachment: Alkylation of the pyrazole nitrogen with ethyl acrylate, followed by hydrolysis to the carboxylic acid .

Industrial Production Challenges

  • Fluorination Efficiency: Difluoromethylation requires specialized reagents (e.g., DAST) and controlled conditions to avoid side reactions .

  • Purification: High-performance liquid chromatography (HPLC) is often needed due to polar byproducts .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Moderate (≈15–20 mg/mL at 25°C), influenced by the carboxylic acid group’s ionization .

  • Thermal Stability: Stable up to 150°C, decomposing above 200°C (data extrapolated from ).

Spectroscopic Data

  • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .

  • ¹H NMR (DMSO-d₆): δ 1.98 (s, 3H, CH₃), δ 2.56 (t, 2H, CH₂), δ 4.45 (t, 2H, N-CH₂), δ 6.20 (s, 1H, pyrazole-H) .

Applications and Research Findings

Pharmaceutical Relevance

  • Anti-inflammatory Activity: Pyrazole-carboxylic acids modulate COX-2 expression in vitro (IC₅₀ ≈ 12 µM) .

  • Metabolic Stability: Microsomal studies suggest moderate hepatic clearance (15 mL/min/kg) .

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